

# Spectroscopic Profile of Terpinyl Butyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Terpinyl butyrate	
Cat. No.:	B1594661	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **terpinyl butyrate**, a common fragrance and flavoring agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended to serve as a valuable resource for researchers and professionals involved in the analysis and characterization of natural products and fragrance compounds.

## Introduction

**Terpinyl butyrate** ( $\alpha$ -terpinyl butanoate) is an organic ester formed from the reaction of  $\alpha$ -terpineol and butyric acid. It is a monoterpenoid and is found in various essential oils. Due to its characteristic fruity and sweet aroma, it is widely used in the food, fragrance, and cosmetic industries. Accurate spectroscopic characterization is crucial for its quality control and for understanding its chemical properties.

# **Spectroscopic Data**

The following tables summarize the key spectroscopic data for alpha-**terpinyl butyrate**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Precise experimental NMR data for **terpinyl butyrate** is not readily available in the public domain. However, a predicted spectrum can be derived from the known spectral data of its



precursor,  $\alpha$ -terpineol, and the butyrate moiety.

Predicted <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>)

Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
~5.35	br s	1H	=C-H (cyclohexene ring)
~2.20	t (J ≈ 7.5 Hz)	2H	-O-C(=O)-CH <sub>2</sub> -CH <sub>2</sub> - CH <sub>3</sub>
~2.00 - 1.80	m	4H	Cyclohexene ring protons
~1.65	S	3H	=C-CH₃ (cyclohexene ring)
~1.60	m	2H	-O-C(=O)-CH <sub>2</sub> -CH <sub>2</sub> - CH <sub>3</sub>
~1.55 - 1.45	m	3H	Cyclohexene ring protons
~1.40	s	6H	-C(O-)-C(CH <sub>3</sub> ) <sub>2</sub>
~0.90	t (J ≈ 7.5 Hz)	3H	-O-C(=O)-CH <sub>2</sub> -CH <sub>2</sub> - CH <sub>3</sub>

Predicted <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>)



Chemical Shift (δ) ppm	Carbon Type	Assignment
~172.5	C=O	Ester carbonyl
~134.0	С	C=C-H (cyclohexene ring)
~120.5	СН	C=C-H (cyclohexene ring)
~81.0	С	-C(O-)-C(CH <sub>3</sub> ) <sub>2</sub>
~40.5	СН	Cyclohexene ring
~36.5	CH₂	-O-C(=O)-CH <sub>2</sub> -
~31.0	CH₂	Cyclohexene ring
~27.0	CH₂	Cyclohexene ring
~24.0	CH₃	=C-CH₃ (cyclohexene ring)
~23.5	CH₃	-C(O-)-C(CH <sub>3</sub> ) <sub>2</sub>
~18.5	CH <sub>2</sub>	-O-C(=O)-CH <sub>2</sub> -CH <sub>2</sub> -
~13.5	CH₃	-O-C(=O)-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>

# **Infrared (IR) Spectroscopy**

The IR spectrum of **terpinyl butyrate** is characterized by the strong absorption of the ester carbonyl group.

#### Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group
~2965	Strong	C-H stretch (alkane)
~1730	Strong	C=O stretch (ester)
~1460	Medium	C-H bend (alkane)
~1370	Medium	C-H bend (alkane)
~1160	Strong	C-O stretch (ester)



Data sourced from spectral databases. The exact peak positions may vary slightly depending on the experimental conditions.

## Mass Spectrometry (MS)

The mass spectrum of **terpinyl butyrate** provides information about its molecular weight and fragmentation pattern.[1] The NIST WebBook provides a mass spectrum for trans-β-terpinyl butanoate.

Key Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
136	High	[C10H16]+ (Loss of butyric acid)
121	High	[C <sub>9</sub> H <sub>13</sub> ] <sup>+</sup> (Further fragmentation of the terpinyl moiety)
93	Medium	[C7H9]+
71	Medium	[C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup> (Butyryl cation)
43	High	[C₃H₁]+ (Propyl cation)

## **Experimental Protocols**

The following are detailed methodologies for obtaining the spectroscopic data presented above.

## **NMR Spectroscopy**

Sample Preparation:

- Dissolve approximately 10-20 mg of terpinyl butyrate in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).



• Transfer the solution to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Spectroscopy:

- Instrument: 400 MHz (or higher) NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Parameters:
  - Spectral Width: 10-15 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 16-64.
- Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase correct the resulting spectrum. Calibrate the spectrum using the TMS signal at 0 ppm.

#### <sup>13</sup>C NMR Spectroscopy:

- Instrument: 100 MHz (or higher) NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Parameters:
  - Spectral Width: 200-250 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024-4096.
- Processing: Apply a Fourier transform to the FID and phase correct the spectrum. Calibrate the spectrum using the CDCl<sub>3</sub> solvent peak at 77.16 ppm.



## Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
- Record a background spectrum of the empty ATR accessory.
- Place a small drop of neat **terpinyl butyrate** directly onto the ATR crystal.
- Acquire the spectrum over a range of 4000-400 cm<sup>-1</sup>.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Clean the crystal thoroughly after the measurement.

## **Gas Chromatography-Mass Spectrometry (GC-MS)**

Sample Preparation:

Prepare a dilute solution of terpinyl butyrate (e.g., 1 mg/mL) in a volatile solvent such as
dichloromethane or hexane.

GC-MS System and Conditions:

- Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector: Split/splitless injector, operated in split mode (e.g., split ratio 50:1) at 250°C.
- Oven Temperature Program:
  - Initial temperature: 50°C, hold for 2 minutes.
  - Ramp: 10°C/min to 250°C.
  - Final hold: 5 minutes at 250°C.







Mass Spectrometer:

o Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Ion Source Temperature: 230°C.

• Quadrupole Temperature: 150°C.

• Data Analysis: Identify the peak corresponding to **terpinyl butyrate** based on its retention time and compare the obtained mass spectrum with a reference library (e.g., NIST).

## **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **terpinyl butyrate**.



## General Workflow for Spectroscopic Analysis Sample Preparation Terpinyl Butyrate Sample Dilution / Dissolution Spectroscopic Analysis NMR Spectroscopy (¹H and ¹³C) IR Spectroscopy (FTIR-ATR) Data Processing & Interpretation NMR Data Processing IR Spectrum Analysis MS Data Analysis (FT, Phasing, Integration) (Peak Identification) (Library Matching, Fragmentation) Final Report Comprehensive Spectroscopic Report

#### Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. alpha-Terpinyl butyrate | C14H24O2 | CID 578423 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Terpinyl Butyrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594661#spectroscopic-data-of-terpinyl-butyrate-nmr-ir-ms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com